molecular formula C29H30N4O8 B1208175 Saframycin A

Saframycin A

Cat. No. B1208175
M. Wt: 562.6 g/mol
InChI Key: JNEGMBHBUAJRSX-SHUHUVMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saframycin A is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

Target Identification and Antiproliferative Effects

Saframycin A (SafA) is known for its potent antiproliferative effects on leukemia and tumor-derived cells. Research has identified Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a protein target for saframycins, which forms a ternary complex with saframycin-related compounds and DNA, inducing a toxic response in cells. This discovery opens up new avenues for chemotherapeutic intervention targeting GAPDH (Xing et al., 2004).

Biosynthetic Mechanism

The nonribosomal peptide synthetase SfmC is crucial in transforming dipeptidyl substrates into the complex saframycin scaffold. This involves a series of enzymatic reactions, including the reduction of peptidyl thioesters and iterative Pictet-Spengler reactions, highlighting the intricate biosynthetic mechanism of saframycin A (Koketsu et al., 2010).

Methyltransferase Activity in Biosynthesis

Saframycin MX1 biosynthesis involves the O-methyltransferase, SafC, which catalyzes the O-methylation of catechol derivatives. This finding is significant for understanding the early steps in the biosynthesis of saframycin MX1, and SafC's unique regioselectivity presents biotechnological potential (Nelson et al., 2007).

Transcriptional Response in Yeast Cells

In yeast cells sensitive to saframycin A, transcription profiling revealed that both saframycin A and its synthetic analog QAD generated nearly identical profiles, affecting genes involved in glycolysis, oxidative stress, and protein degradation. Notably, neither drug affected DNA-damage repair genes, suggesting a different mechanism of action than previously hypothesized (Plowright et al., 2002).

Gene Cluster Characterization

The biosynthetic gene cluster for saframycin A in Streptomyces lavendulae has been characterized, revealing 30 genes that encode a nonribosomal peptide synthetase system and other necessary components. This study provides insights into the tetrahydroisoquinoline biosynthesis and the feasibility of generating structurally complex analogs through combinatorial biosynthesis (Li et al., 2007).

properties

Product Name

Saframycin A

Molecular Formula

C29H30N4O8

Molecular Weight

562.6 g/mol

IUPAC Name

N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

InChI

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1

InChI Key

JNEGMBHBUAJRSX-SHUHUVMISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

synonyms

21-cyanosaframycin B
saframycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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